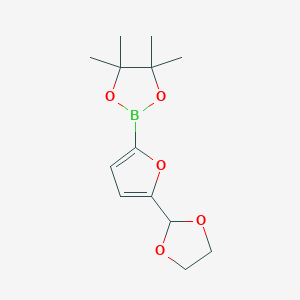
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzamides with thiols. One efficient method is a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free. This method offers good functional group tolerance and easy operation, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot intermolecular annulation reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions at different positions on the quinazoline ring can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-phenylquinazolin-4(3H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65772-23-8 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)quinazoline-4-thione |
InChI |
InChI=1S/C16H14N2S/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
Clé InChI |
PCUQGPSDQITXLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





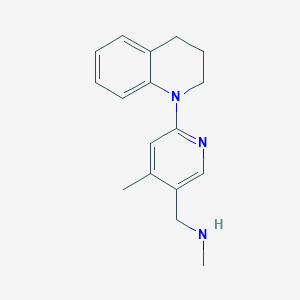
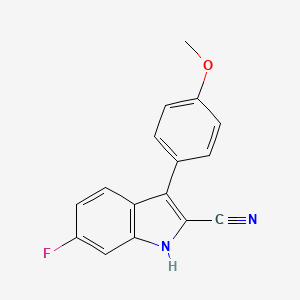
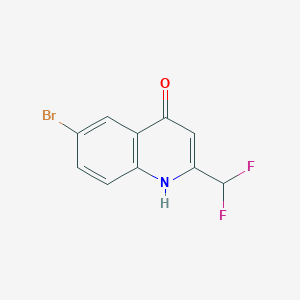
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
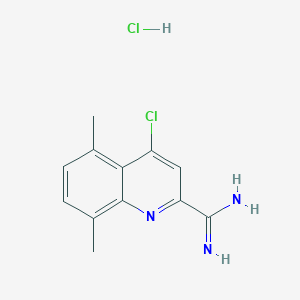

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)

![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
